

Strategic Sourcing & Utilization Guide: Propionic Acid Methyl-d3 Ester

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Compound of Interest

Compound Name: Propionic Acid Methyl-d3 Ester

CAS No.: 38758-64-4

Cat. No.: B1148185

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Executive Technical Summary

Propionic Acid Methyl-d3 Ester (CAS: 38758-64-4) is a high-value stable isotope-labeled compound primarily utilized as an internal standard in quantitative bioanalysis (GC-MS/LC-MS) and as a mechanistic probe in metabolic flux studies. Unlike generic deuterated solvents, this specific ester serves a critical role in validating the metabolic stability of ester-based prodrugs and tracing volatile organic compound (VOC) pathways in toxicology.

For the drug development scientist, the procurement of this compound requires a strict evaluation of isotopic enrichment (

99% D) and chemical purity (

98%) to prevent signal interference during mass spectrometry.

Chemical Specifications & Identity

Before sourcing, verify the exact chemical identity to avoid confusion with Propionic acid-d3 (deuterated chain) or Propionic acid methyl ester (unlabeled).

| Feature | Specification | Notes |
|------------------|--------------------------------|-----------------------------------------------------------------|
| Chemical Name | Propionic Acid Methyl-d3 Ester | Synonyms: Methyl-d3 Propionate; Methyl-d3 Propanoate |
| Structure | | Deuterium is located exclusively on the methyl ester group. |
| CAS Number | 38758-64-4 | Caution:[1][2][3] Do not confuse with Unlabeled CAS (554-12-1). |
| Molecular Weight | 91.12 g/mol | +3.02 Da shift from unlabeled (88.11 g/mol). |
| Boiling Point | ~80°C (Unlabeled) | Highly volatile; requires septum-sealed storage. |
| Isotopic Purity | 99 atom % D | Critical for MS quantitation to minimize M+0 overlap. |

Strategic Sourcing: Where to Buy

Procurement should be dictated by the end-use application (GLP Quantitation vs. Exploratory Research).

Primary Suppliers & Catalog Numbers

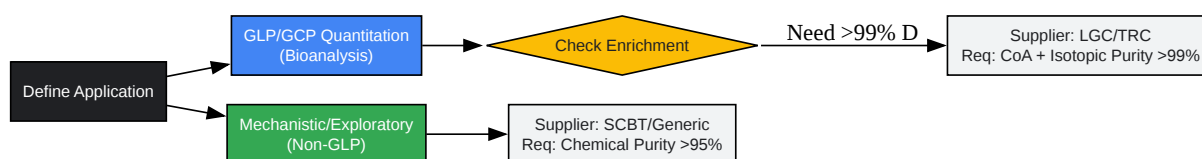
Note: Catalog numbers and availability fluctuate; always verify current stock.

- Toronto Research Chemicals (TRC) / LGC Standards
 - Best For: Analytical Standards & Custom Synthesis.
 - Product Code: TRC-P786372[3]
 - Format: Neat liquid (typically 10mg - 100mg vials).

- Why: TRC specializes in complex stable isotopes with rigorous Certificates of Analysis (CoA) suitable for regulatory filing support.
- Santa Cruz Biotechnology (SCBT)[1][4]
 - Best For: Early-stage academic research and proteomics.
 - Catalog: sc-478637 (Verify specific batch availability).
 - Why: Often more accessible for smaller, non-GLP academic orders.
- CDN Isotopes / QMX Laboratories
 - Best For: Bulk custom enrichment.
 - Why: If your workflow requires gram-scale synthesis intermediates, these suppliers often offer "made-to-order" scaling.

Sourcing Decision Matrix

Use the following logic flow to determine the appropriate grade and supplier type.



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Figure 1: Decision matrix for selecting the appropriate supplier based on regulatory requirements.

Technical Application Workflows

Workflow A: Internal Standard for GC-MS Quantitation

In DMPK (Drug Metabolism and Pharmacokinetics), this compound is used to quantify methyl propionate levels in biological matrices (plasma/urine) or to normalize variability in ester

hydrolysis assays.

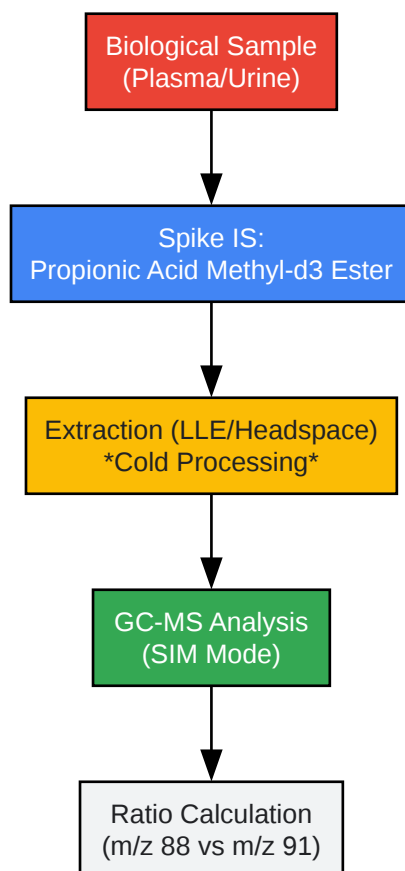
Protocol:

- Stock Preparation: Dissolve **Propionic Acid Methyl-d3 Ester** in a high-purity solvent (e.g., Methanol or Ethyl Acetate) to create a 1 mg/mL primary stock. Note: Use chilled solvents to minimize evaporative loss.
- Spiking: Add the internal standard (IS) to the biological sample before extraction. Target a final concentration near the expected median of the analyte curve.
- Extraction: Perform Liquid-Liquid Extraction (LLE) or Headspace sampling.
- Analysis: Analyze via GC-MS (SIM mode).
 - Target Ion (Analyte): m/z 88 (Molecular ion of unlabeled).
 - Target Ion (IS): m/z 91 (Molecular ion of d3-ester).
 - Validation: Ensure no "cross-talk" (deuterium exchange) occurs during the extraction solvent step.

Workflow B: Mechanistic Probing (Ester Hydrolysis)

Used to determine if an ester cleavage is driven by specific esterases or spontaneous chemical hydrolysis.

- Incubation: Incubate the drug candidate (containing a methyl ester) alongside **Propionic Acid Methyl-d3 Ester** in liver microsomes.
- Monitoring: Track the formation of Propionic Acid (unlabeled) vs. Propionic Acid (d3-labeled) if investigating transesterification, or simply monitor the disappearance rate of the d3-ester to benchmark esterase activity.



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Figure 2: Standardized workflow for using Methyl-d3 Propionate as an internal standard in GC-MS.

Handling, Stability & Safety

Critical Warning: Methyl propionate derivatives are highly volatile and flammable.

- Volatility: The boiling point is $\sim 80^{\circ}\text{C}$. Opening a vial at room temperature can lead to significant mass loss and isotopic fractionation (enrichment drift).
 - Protocol: Always handle vials on ice or in a chilled block.
 - Storage: Store at -20°C . Ensure caps are parafilmmed or stored in secondary containment to prevent cross-contamination of other samples in the freezer.
- Hydrolysis: Esters are prone to hydrolysis in the presence of moisture.

- Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation inside the vial.
- Safety: Use in a certified chemical fume hood. Wear nitrile gloves and safety glasses.

References

- Santa Cruz Biotechnology.**Propionic Acid Methyl-d3 Ester** (CAS 38758-64-4) Product Datasheet. Retrieved from
- LGC Standards / Toronto Research Chemicals.**Propionic Acid Methyl-d3 Ester** (TRC-P786372). Retrieved from
- National Institute of Standards and Technology (NIST).Methyl Propionate (Unlabeled) Gas Phase IR Spectrum & Properties. Retrieved from
- Lin, J., et al. (1999).[5][6] "Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays." Journal of Agricultural and Food Chemistry. (Demonstrates the utility of deuterated volatile esters in MS quantitation). Retrieved from

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Sources

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- [2. scbt.com \[scbt.com\]](#)
- [3. Propionic Acid Methyl-d3 Ester | LGC Standards \[lgcstandards.com\]](#)
- [4. Methyl propionate | CAS 554-12-1 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [5. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

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